molecular formula C7H4ClN3O2 B1593139 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid CAS No. 933750-74-4

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B1593139
CAS No.: 933750-74-4
M. Wt: 197.58 g/mol
InChI Key: YNJRKEMASYTHFC-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a compound with the empirical formula C7H4ClN3O2 and a molecular weight of 197.58 . It is part of the imidazopyridine group, which is known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, such as this compound, can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of this compound comprises an imidazole ring fused with a pyridine moiety . The compound’s SMILES string is OC(C1=NC2=NC(Cl)=CC=C2N1)=O .

Scientific Research Applications

Hemodynamic Effects and Cardiovascular Applications

Research into compounds structurally related to 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, such as 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS), has demonstrated significant hemodynamic effects. This compound was shown to reduce preload on the heart and increase cardiac output in patients with acute myocardial infarction, suggesting a combined positive-inotropic and vasodilating action without significant side effects (Nebel, Sabin, & Surawitzki, 1981). Similarly, another study highlighted its potential for use in patients with coronary artery disease (CAD) and elevated left ventricular end-diastolic pressure (LVEDP), confirming its vasodilating and positive inotropic effects without increasing oxygen consumption (Weikl, Kohlschütter, Durst, & Lang, 1981).

Neuropharmacology and Analgesia

The interaction between morphine and DAAO (D-amino acid oxidase) inhibitors, such as CBIO (5-chloro-benzo[d]isoxazol-3-ol), in pain management and analgesia tolerance was explored. This study highlighted the potential of DAAO inhibitors, in conjunction with morphine, to manage chronic neuropathic pain effectively, suggesting a novel approach for pain management (Gong, Wang, Wang, Ma, Hashimoto, & Wang, 2012).

Oncology and Cancer Research

Imidazo[4,5-b]pyridine derivatives have been implicated in studies related to cancer, especially in understanding the metabolism of carcinogens. For instance, the metabolism of heterocyclic amines, such as PhIP, by intestinal bacteria was studied to assess human exposure to dietary carcinogens. This research underscores the role of diet and microbial metabolism in cancer risk, emphasizing the need for further investigation into carcinogen exposure from cooked meats (Vanhaecke, Knize, Noppe, De Brabander, Verstraete, & Van de Wiele, 2008).

Environmental Exposure and Neurotoxicity

Studies on organophosphate (OP) and pyrethroid (PYR) pesticide exposure highlight the importance of understanding environmental factors in health outcomes. One study in South Australian children found widespread chronic exposure to OPs and PYRs, with variations in risk and levels of exposure influenced by residential proximity to agricultural activity and household pesticide use (Babina, Dollard, Pilotto, & Edwards, 2012).

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can have significant implications for neurological function and potential therapeutic applications in conditions such as anxiety and epilepsy.

Additionally, this compound has been found to inhibit certain enzymes involved in metabolic pathways, such as aromatase . By inhibiting aromatase, this compound can reduce the synthesis of estrogen, which is beneficial in the treatment of estrogen-dependent cancers.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By modulating this pathway, this compound can alter the expression of genes involved in inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, which can have significant effects on cellular energy balance and overall function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with GABA A receptors involves binding to an allosteric site, which enhances the receptor’s response to GABA . This positive allosteric modulation can increase the inhibitory effects of GABA in the nervous system, providing potential therapeutic benefits for neurological disorders.

Additionally, this compound can inhibit aromatase by binding to its active site, preventing the conversion of androgens to estrogens . This inhibition can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.

In in vitro studies, prolonged exposure to this compound has been shown to result in sustained modulation of cell signaling pathways and gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cell signaling and metabolism without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization within the nucleus allows it to influence gene expression by modulating transcription factors and other regulatory proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further affecting its activity and function .

Properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRKEMASYTHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647986
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-74-4
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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